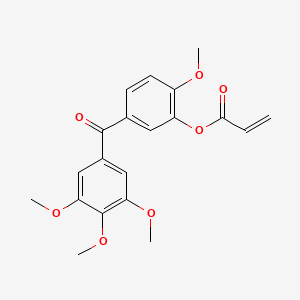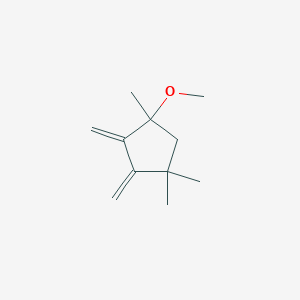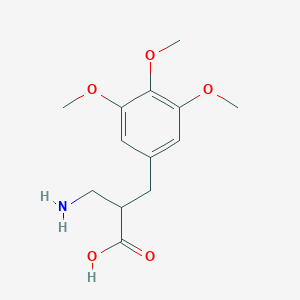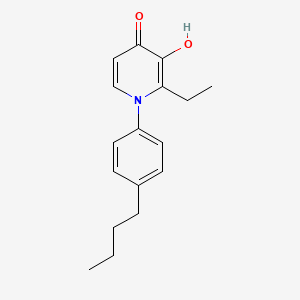![molecular formula C16H16OS B12612084 1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 873440-84-7](/img/structure/B12612084.png)
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with a benzylsulfanyl group and a methoxy group
Vorbereitungsmethoden
The synthesis of 1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-methoxybenzene with benzyl mercaptan in the presence of a base to form the benzylsulfanyl derivative. This is followed by a reaction with an appropriate ethenylating agent under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene can be compared with other benzene derivatives such as:
1-[2-(Benzylsulfanyl)ethenyl]benzene: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-Methoxybenzylsulfanylbenzene:
1-[2-(Benzylsulfanyl)ethenyl]-4-chlorobenzene:
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
873440-84-7 |
|---|---|
Molekularformel |
C16H16OS |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-(2-benzylsulfanylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C16H16OS/c1-17-16-9-7-14(8-10-16)11-12-18-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI-Schlüssel |
WQYFYBJHLIAYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)


![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)


![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
